molecular formula C22H23N5 B2771185 N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-46-9

N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2771185
CAS No.: 902483-46-9
M. Wt: 357.461
InChI Key: PBCQDOXGQFYJNU-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of triazole-fused heterocyclic compounds often involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare such compounds starts from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes . A three-step reaction sequence has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole-fused heterocyclic compounds can include the formation of four chemical bonds, including two C–C and two C–N bonds, consecutively without isolating the triazole intermediate . These triazo-fused products can be readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .

Scientific Research Applications

Anti-Tumor Activities

One of the key applications of derivatives similar to N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is in anti-tumor activities. Research has shown that compounds like [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are structurally related, demonstrate potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines (Ahmed, Ahmed, & Abdelhamid, 2014).

Potential Rapid-Onset Antidepressants

Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, which are structurally similar, have been shown to possess therapeutic potential as novel and rapid-acting antidepressant agents. They exhibit binding affinity to adenosine A1 and A2 receptors, which is crucial for their antidepressant properties (Sarges et al., 1990).

Antihistaminic Agents

A related compound, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, has been synthesized and identified as a new class of H(1)-antihistaminic agents. These agents have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential in treating allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).

Potential Treatment for Parkinson's Disease

Derivatives of triazoloquinazolines have shown promise as treatments for central nervous system diseases, particularly Parkinson's disease. This is due to their role as A2A receptor antagonists, which can potentially alleviate motor impairment symptoms associated with Parkinson's disease (Abdel-Magid, 2014).

Synthesis and Characterization for Various Applications

The compound has also been a focus in the synthesis and characterization of novel derivatives for various applications. For instance, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones demonstrates the chemical versatility and potential for generating new compounds with varied applications (Shikhaliev et al., 2005).

Future Directions

The future directions for research on “N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their medicinal chemistry applications . This could include the development of more versatile and potentially eco-friendly synthetic protocols , as well as further investigation of their biological activities .

Properties

IUPAC Name

N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQDOXGQFYJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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